molecular formula C20H23ClN2O3S B5237966 2-CHLORO-N-(2,6-DIMETHYLPHENYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE

2-CHLORO-N-(2,6-DIMETHYLPHENYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B5237966
M. Wt: 406.9 g/mol
InChI Key: CTGMMDFTROUTDQ-UHFFFAOYSA-N
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Description

2-CHLORO-N-(2,6-DIMETHYLPHENYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(2,6-DIMETHYLPHENYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-5-nitrobenzoic acid with 2,6-dimethylaniline under acidic conditions to form the corresponding amide.

    Reduction of Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The amine is then reacted with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(2,6-DIMETHYLPHENYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction could involve binding to the active site or allosteric sites, leading to changes in the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)-2-chloro-5-(morpholine-4-sulfonyl)benzamide
  • N-(2,6-Dimethylphenyl)-2-chloro-5-(pyrrolidine-1-sulfonyl)benzamide

Uniqueness

2-CHLORO-N-(2,6-DIMETHYLPHENYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to the presence of the piperidine sulfonyl group, which may confer specific biological activities or chemical reactivity not seen in similar compounds. This uniqueness can be leveraged in designing new drugs or materials with tailored properties.

Properties

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-5-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-14-7-6-8-15(2)19(14)22-20(24)17-13-16(9-10-18(17)21)27(25,26)23-11-4-3-5-12-23/h6-10,13H,3-5,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGMMDFTROUTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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